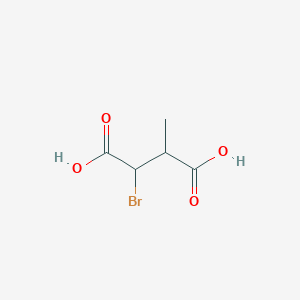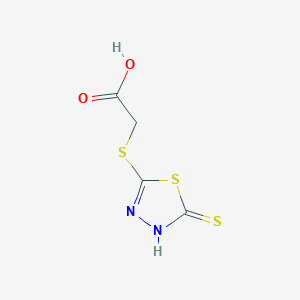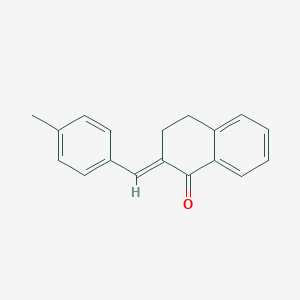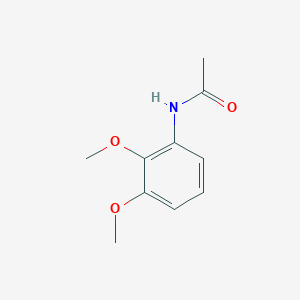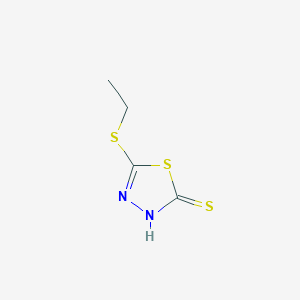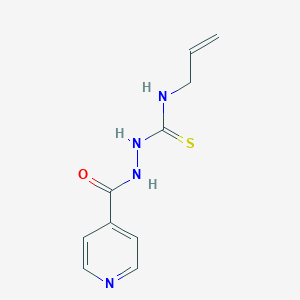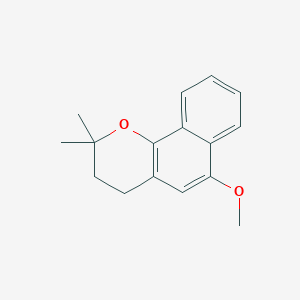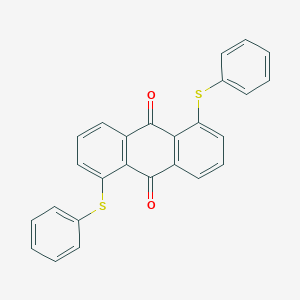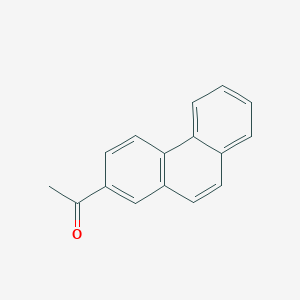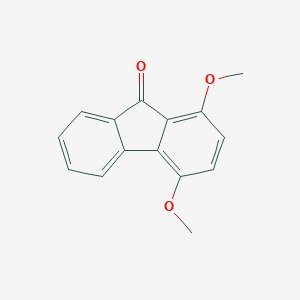
1,4-dimethoxy-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethoxy-9H-fluoren-9-one, also known as DFO, is a fluorescent compound that has been widely used in scientific research. It is a derivative of fluorenone and has a molecular weight of 257.29 g/mol. DFO is a yellow powder that is soluble in most organic solvents. It has been used in various fields of research such as biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1,4-dimethoxy-9H-fluoren-9-one is based on its ability to fluoresce. 1,4-dimethoxy-9H-fluoren-9-one absorbs light at a specific wavelength and emits light at a longer wavelength. This process is known as fluorescence. 1,4-dimethoxy-9H-fluoren-9-one has been used as a tool to study the conformational changes of proteins and to monitor enzyme activity. The fluorescence of 1,4-dimethoxy-9H-fluoren-9-one can be quenched by the presence of certain molecules, which can be used to study the binding affinity of ligands to proteins.
Effets Biochimiques Et Physiologiques
1,4-dimethoxy-9H-fluoren-9-one has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. 1,4-dimethoxy-9H-fluoren-9-one has been used in various in vitro and in vivo studies without any adverse effects. However, it is important to note that 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,4-dimethoxy-9H-fluoren-9-one in lab experiments is its fluorescent properties. 1,4-dimethoxy-9H-fluoren-9-one is a highly sensitive and specific fluorescent probe that can be used to study various biological processes. It is easy to use and can be incorporated into various experimental designs. However, one limitation of using 1,4-dimethoxy-9H-fluoren-9-one is its potential interference with biological processes. 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Orientations Futures
There are many future directions for the use of 1,4-dimethoxy-9H-fluoren-9-one in scientific research. One potential application is in the study of protein-protein interactions. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the conformational changes of proteins and to monitor protein-protein interactions. Another potential application is in the development of new drugs. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs. Additionally, 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the interaction between drugs and proteins, which can help to improve drug design and development.
Méthodes De Synthèse
The synthesis of 1,4-dimethoxy-9H-fluoren-9-one can be achieved through a multi-step process. The first step involves the reaction of 9-fluorenone with methanol and hydrochloric acid to produce 9-(hydroxymethyl)fluorene. The second step involves the reaction of 9-(hydroxymethyl)fluorene with methoxyacetic acid and para-toluenesulfonic acid to produce 1,4-dimethoxy-9H-fluoren-9-one. This synthesis method has been well-established and has been used in many research studies.
Applications De Recherche Scientifique
1,4-dimethoxy-9H-fluoren-9-one has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study various biological processes such as protein folding, enzyme activity, and membrane transport. 1,4-dimethoxy-9H-fluoren-9-one has also been used to study the interaction between drugs and proteins. It has been used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs.
Propriétés
Numéro CAS |
24061-14-1 |
|---|---|
Nom du produit |
1,4-dimethoxy-9H-fluoren-9-one |
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1,4-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-8-12(18-2)14-13(11)9-5-3-4-6-10(9)15(14)16/h3-8H,1-2H3 |
Clé InChI |
WAZFWQLGOHYIGJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
SMILES canonique |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



